molecular formula C21H27N5O6S B10936023 2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10936023
M. Wt: 477.5 g/mol
InChI Key: ZYAAGWNRCWWKLN-UHFFFAOYSA-N
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Description

2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a nitrophenoxy group, and a morpholinopropyl hydrazinecarbothioamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with an appropriate electrophile.

    Attachment of the morpholinopropyl hydrazinecarbothioamide moiety: This step involves the reaction of the furan derivative with a morpholinopropyl hydrazinecarbothioamide under suitable conditions, such as in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the yield or purity.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product would be the corresponding amino derivative.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the electrophile used in the reaction.

Scientific Research Applications

2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can modulate their activity and influence various biochemical pathways.

    Interacting with cellular components: This can affect cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

    2-[(4-Nitrophenoxy)methyl]oxirane: This compound also contains a nitrophenoxy group but has a different core structure.

    2-(3-Methyl-4-nitrophenoxy)butanoic acid: This compound has a similar nitrophenoxy group but differs in the rest of the structure.

Properties

Molecular Formula

C21H27N5O6S

Molecular Weight

477.5 g/mol

IUPAC Name

1-[[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C21H27N5O6S/c1-15-13-16(3-5-18(15)26(28)29)31-14-17-4-6-19(32-17)20(27)23-24-21(33)22-7-2-8-25-9-11-30-12-10-25/h3-6,13H,2,7-12,14H2,1H3,(H,23,27)(H2,22,24,33)

InChI Key

ZYAAGWNRCWWKLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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